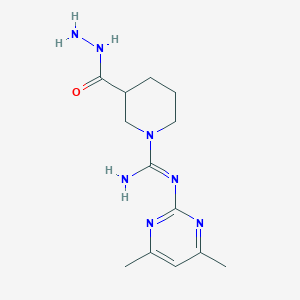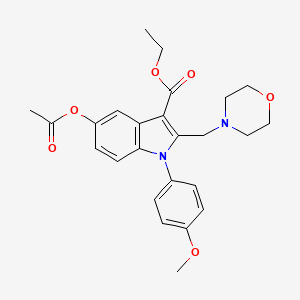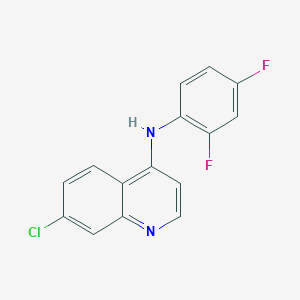![molecular formula C25H18FNO5 B11048787 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C16H12FNO , belongs to the class of furochromenes. Its systematic name is quite a mouthful, but let’s break it down:
3-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group.
N-(3-methoxyphenyl): Refers to a methoxy-substituted phenyl group.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: Describes the fused furochromene ring system with an amide group.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, amide bond formation, and fluorination steps. These methods often rely on intermediate compounds to build the complex structure.
Industrial Production:: Unfortunately, there isn’t a well-established industrial-scale production method for this compound. It remains primarily of interest to researchers in the laboratory setting.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.
Substitution: The fluorine-substituted phenyl group (4-fluorophenyl) may participate in substitution reactions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine, chlorine) for halogenation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. For example, reduction of the carbonyl group could yield an alcohol, while substitution reactions may lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Biology and Medicine::Anticancer Properties: Some furochromenes exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may interact with enzymes due to its structural features.
Industry::
Wirkmechanismus
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C25H18FNO5 |
|---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H18FNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28) |
InChI-Schlüssel |
GQQLTBLUASXPJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)



![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)

methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
![6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)

![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)